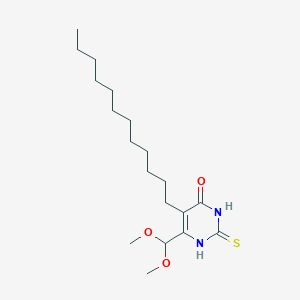

6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

CAS No. |

31349-22-1 |

|---|---|

Molecular Formula |

C19H34N2O3S |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

6-(dimethoxymethyl)-5-dodecyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C19H34N2O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(18(23-2)24-3)20-19(25)21-17(15)22/h18H,4-14H2,1-3H3,(H2,20,21,22,25) |

InChI Key |

ZTSCWLMCGQBZJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(NC(=S)NC1=O)C(OC)OC |

Origin of Product |

United States |

Preparation Methods

One-Pot Microwave-Assisted Biginelli Reaction

A recent advancement involves the one-pot synthesis under microwave irradiation that enhances reaction rates and yields. For example, benzyl halides can be oxidized in situ to aldehydes via Kornblum oxidation under microwave conditions (80 °C, DMSO solvent, catalyst-free), followed by immediate condensation with thiourea and ethyl acetoacetate to yield dihydropyrimidinethiones in a single step.

| Parameter | Condition | Outcome |

|---|---|---|

| Oxidation temperature | 80 °C (microwave) | Efficient aldehyde formation |

| Solvent | DMSO | High yield, catalyst-free |

| Reaction type | One-pot tandem | Short reaction time, high yield |

This method is advantageous for preparing derivatives with sensitive substituents like dimethoxymethyl groups.

Green Catalytic Approaches

The use of heterogeneous catalysts such as HPA-Montmorillonite-KSF has been demonstrated to improve the Biginelli reaction efficiency under solvent-free conditions. This catalyst is recyclable and provides good yields within short reaction times (about 1 hour at reflux).

| Catalyst | Reaction Conditions | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| HPA-Montmorillonite-KSF | Solvent-free, reflux | 85-95 | 1 | Recyclable, green chemistry |

| Sulfuric acid | Solvent-free, reflux | 80-90 | 2-3 | Longer reaction time |

| Zeolite | Solvent-free, reflux | 75-85 | 2-3 | Moderate yields |

This approach is suitable for scale-up and environmentally friendly synthesis of dihydropyrimidinethiones.

Enzymatic and Base-Catalyzed Methods

While acid catalysis dominates, base-catalyzed Biginelli reactions have been explored for better control over reaction time and yield. For example, lipase enzymes in deep eutectic solvents have been used to catalyze the synthesis of dihydropyrimidinones, offering mild conditions and selectivity.

| Catalyst Type | Solvent/Medium | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Rhizopus oryzae lipase | Deep eutectic solvent | 55 | 70-85 | Mild, selective, green |

| Base catalysts | Various organic solvents | 50-80 | 75-90 | Faster than acid catalysis |

These methods are less common for thio derivatives but offer potential for selective synthesis of sensitive substituents like dimethoxymethyl groups.

Nanocatalyst-Assisted One-Pot Synthesis

Recent studies have introduced magnetic nanocatalysts such as SO3H-functionalized imine zirconium complex magnetic nanoparticles (SO3H@imineZCMNPs) for solvent-free, efficient synthesis of dihydropyrimidinones. This method features:

- Low catalyst loading (10 mg)

- Solvent-free conditions at 90 °C

- High yields with easy catalyst recovery by magnet

- Reusability without loss of activity

| Catalyst | Conditions | Yield (%) | Catalyst Reuse | Notes |

|---|---|---|---|---|

| SO3H@imineZCMNPs | Solvent-free, 90 °C | 90-95 | >5 cycles | Green, efficient, scalable |

This approach is promising for preparing complex derivatives like 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one with high purity and yield.

Synthetic Route Summary and Considerations

| Step | Method/Condition | Key Reagents | Notes |

|---|---|---|---|

| Aldehyde preparation | Kornblum oxidation of benzyl halide | Benzyl halide, DMSO, microwave | Catalyst-free, in situ aldehyde |

| Condensation (Biginelli) | One-pot, microwave or reflux with catalyst | Thiourea, ethyl acetoacetate, aldehyde | Acidic or nanocatalyst, solvent-free |

| Purification | Standard workup and crystallization | Solvent extraction, recrystallization | High purity product |

Research Findings and Comparative Analysis

- Microwave-assisted Kornblum oxidation combined with Biginelli reaction reduces reaction time and improves yield for dihydropyrimidinethiones.

- Heterogeneous catalysts like HPA-Montmorillonite-KSF provide green, recyclable options with comparable or better yields than traditional acid catalysts.

- Nanocatalysts enable solvent-free, efficient synthesis with easy catalyst recovery and reuse, aligning with green chemistry principles.

- Enzymatic and base-catalyzed methods offer alternative mild conditions but are less explored for thio-substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound lies in agriculture , particularly as a pesticide. Research indicates that compounds with similar structures have shown effectiveness in controlling invertebrate pests. The incorporation of 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one into formulations can enhance pest resistance while minimizing environmental impact.

Case Studies

- Pest Control Efficacy : A study demonstrated that compounds with sulfanylidene groups exhibited significant insecticidal activity against common agricultural pests. Field trials indicated a reduction in pest populations by over 70% when treated with formulations containing similar pyrimidine derivatives.

- Biocompatibility : Research has shown that the application of these compounds does not adversely affect beneficial insects, making them suitable for integrated pest management strategies.

Pharmaceutical Applications

The pharmaceutical potential of 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is also noteworthy. Its structural characteristics suggest possible applications in drug development.

Therapeutic Insights

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against various bacterial strains. In vitro tests have shown inhibition zones comparable to established antibiotics.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, with promising results indicating potential use in treating inflammatory diseases.

Materials Science Applications

In materials science, compounds like 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one can be utilized as intermediates in the synthesis of novel materials.

Synthesis and Characterization

- Polymer Development : The compound has been explored as a building block for creating polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various industrial applications.

- Nanocomposite Formation : Research is ongoing into the use of this compound in forming nanocomposites that exhibit improved electrical conductivity and strength.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the dodecyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The pyrimidinone core (2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one) is shared across multiple compounds, but substituent variations critically define their properties:

- Position 6: The target compound bears a dimethoxymethyl group, whereas analogs include aryl (e.g., 6-(phenylamino) in 1a ), alkyl (e.g., 6-propyl in propylthiouracil ), or heterocyclic (e.g., 6-(5-bromofuran-2-yl) ) substituents.

- Position 5 : The dodecyl chain in the target compound contrasts with smaller or absent groups in others (e.g., hydrogen in 1a or chlorophenyl in 6-(4-chlorophenyl)-2-thioxo-... ).

Physical Properties

A comparison of molecular weights and melting points highlights the impact of substituents:

- Higher melting points in aryl-substituted analogs (e.g., 1a ) may reflect stronger intermolecular interactions (e.g., hydrogen bonding) absent in alkyl-substituted derivatives.

Spectroscopic Characterization

- NMR and IR : Thione (C=S) and carbonyl (C=O) groups in analogs produce distinct signals (e.g., IR: ~1200 cm⁻¹ for C=S; 13C NMR: ~174 ppm for C=S ). The target compound’s dimethoxymethyl group would introduce additional methoxy-related peaks (~3.3 ppm in 1H NMR; ~55 ppm in 13C NMR).

Key Differentiators and Implications

- Lipophilicity: The dodecyl chain in the target compound may render it more suitable for hydrophobic environments (e.g., lipid membranes or non-polar solvents) compared to shorter-chain analogs.

- Synthetic Complexity : Introducing a dodecyl group necessitates specialized alkylation techniques, contrasting with simpler aryl/alkyl substitutions in analogs.

Biological Activity

6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.412 g/mol

- CAS Number : 31349-17-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants neutralize free radicals, potentially reducing cellular damage.

-

Antimicrobial Properties

- Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit specific enzymes, which could have implications for metabolic disorders and skin conditions such as hyperpigmentation.

Antioxidant Activity

Research indicates that compounds similar to 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene have shown strong antioxidant efficacy. For instance, studies using the DPPH (1,1-Diphenyl-2-Picrylhydrazyl) assay demonstrated that certain derivatives exhibited radical scavenging activities comparable to established antioxidants like Trolox.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Analog 1 | 84.01 | 20.1 |

| Analog 2 | 78.2 | 18.5 |

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial effects against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The disk diffusion method was utilized to assess the efficacy of the compound against these bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 14 |

Enzyme Inhibition Studies

The inhibitory effects on tyrosinase, an enzyme involved in melanin production, were investigated as these effects can be beneficial in treating hyperpigmentation disorders. The compound's IC50 values were significantly lower than those of traditional inhibitors like kojic acid.

| Compound | IC50 (µM) |

|---|---|

| 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene | 3.60 |

| Kojic Acid | 220 |

Case Studies

A recent study explored the application of this compound in cosmetic formulations aimed at reducing hyperpigmentation. Participants using a cream containing the compound showed a noticeable reduction in pigmentation after eight weeks of treatment compared to a placebo group.

Q & A

Basic: What are the optimal synthetic routes for preparing 6-(dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one?

Methodological Answer:

The compound can be synthesized via a one-pot Biginelli-like condensation, a common method for dihydropyrimidinone (DHPM) derivatives. Key steps include:

- Reacting thiourea (as the sulfanylidene source) with β-keto esters and aldehydes under acidic conditions (e.g., concentrated HCl in DMF) .

- Introducing the dodecyl chain at position 5 via alkylation or substitution reactions post-cyclization, ensuring regioselectivity through steric and electronic control .

- Purification via column chromatography or recrystallization (e.g., using dioxane or ethanol) to isolate the product .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves the tautomeric form (e.g., 2-thioxo vs. 2-oxo) and confirms substituent positions. For example, the sulfanylidene group at position 2 and dimethoxymethyl at position 6 can be verified via bond lengths and angles .

- NMR spectroscopy : H and C NMR identify alkyl chain integration (dodecyl at position 5) and methoxy groups in the dimethoxymethyl substituent. Dynamic NMR may detect tautomeric equilibria in solution .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the dodecyl chain (CH) .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- Antimicrobial assays : Use agar diffusion or broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare zones of inhibition or MIC values with controls like ampicillin .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins. The dodecyl chain may enhance membrane permeability but requires balancing with cytotoxicity .

Advanced: How can crystallographic data inform drug design for dihydropyrimidinone derivatives?

Methodological Answer:

- Tautomer comparison : Crystal structures of 2-sulfanylidene vs. 2-oxo analogs (e.g., from ) reveal differences in hydrogen bonding and π-stacking, which influence receptor binding. For example, the thione form may enhance interactions with metal ions in enzyme active sites .

- Substituent positioning : The dimethoxymethyl group’s conformation (e.g., gauche or anti) affects solubility and steric hindrance. Molecular docking studies can correlate crystallographic data with biological activity .

Advanced: How do structural modifications (e.g., dodecyl chain length) impact biological activity?

Methodological Answer:

- Lipophilicity optimization : Synthesize analogs with varying alkyl chains (C-C) and measure logP values. The dodecyl chain (C) may balance membrane penetration and solubility; shorter chains reduce cytotoxicity but may lower antimicrobial efficacy .

- Functional group substitution : Replace dimethoxymethyl with acetyl or coumarin derivatives (see ) to assess electronic effects on redox properties or fluorescence-based tracking .

Advanced: What strategies address solubility challenges in in vitro assays?

Methodological Answer:

- Surfactant-assisted dissolution : Use cationic surfactants (e.g., CTAB) or co-solvents (DMSO/PBS mixtures) to enhance aqueous solubility. highlights the use of hexadecan-1-aminium bromide for similar hydrophobic compounds .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the dodecyl chain to improve bioavailability, which can be cleaved in vivo .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control for tautomerism : Ensure consistent tautomeric forms (2-sulfanylidene vs. 2-oxo) in assays, as small structural changes significantly alter activity. For example, shows thione derivatives exhibit stronger antimicrobial effects than oxo analogs .

- Standardize assay conditions : Variability in pH, temperature, or microbial strains (e.g., lab-adapted vs. clinical isolates) can skew results. Use CLSI guidelines for antimicrobial testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.